Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate
Overview
Description
Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate is an organic compound with the molecular formula C11H9BrO2 and a molecular weight of 253.09 g/mol . This compound is characterized by the presence of a bromine atom attached to a propynyl group, which is further connected to a benzoate ester. It is commonly used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate is a complex organic compound with the molecular formula C11H9BrO2 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound contains abromine substituent on the methyl group , which could potentially interact with biological targets. The exact nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate typically involves the reaction of 4-bromobenzoyl chloride with propargyl alcohol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The triple bond in the propynyl group can be reduced to a double or single bond using hydrogenation catalysts.
Oxidation Reactions: The benzoate ester can be oxidized to the corresponding carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed:
Substitution: Formation of substituted benzoates.
Reduction: Formation of alkenes or alkanes.
Oxidation: Formation of benzoic acid derivatives.
Scientific Research Applications
Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in cancer research.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Methyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate
- Prop-2-yn-1-yl benzoate
- 3-methoxy-4-(prop-2-yn-1-ylamino)benzoate
Comparison: Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions compared to its analogs. The propynyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 4-(3-bromoprop-1-ynyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATQZSUUYWJNPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00819098 | |
Record name | Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00819098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61266-35-1 | |
Record name | Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00819098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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